Methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Description
The compound Methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative with a complex substitution pattern. This molecule features a quinazoline-4-one core substituted with a cyclopentyl group, a furan-2-ylmethyl moiety, a 4-fluorophenylmethyl group, and a methyl ester at position 5. These substituents likely influence its physicochemical properties, binding affinity, and biological activity.
Properties
IUPAC Name |
methyl 2-[cyclopentyl(furan-2-ylmethyl)amino]-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O4/c1-34-26(33)19-10-13-23-24(15-19)29-27(31(25(23)32)16-18-8-11-20(28)12-9-18)30(21-5-2-3-6-21)17-22-7-4-14-35-22/h4,7-15,21H,2-3,5-6,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJUBCOFGGFCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N(CC3=CC=CO3)C4CCCC4)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate, also referred to as M124-0237, is a compound belonging to the quinazoline class known for its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of M124-0237 can be represented by the following molecular formula:
- Molecular Formula : C27H27N3O5
- IUPAC Name : methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- SMILES Notation :
COC(c(cc1)cc(N=C(N(Cc2ccco2)C2CCCC2)N2c3cc(OC)ccc3)c1C2=O)=O
Biological Activity Overview
Quinazolines and their derivatives have been extensively studied for their biological activities, particularly in oncology and inflammation. The following sections detail the specific activities associated with M124-0237.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. M124-0237 has shown promise in various studies:
- Mechanism of Action : Quinazolines often function as inhibitors of tyrosine kinases, which are critical in cancer cell proliferation. M124-0237's structure suggests it may inhibit pathways involved in tumor growth and metastasis.
- Cell Line Studies : In vitro studies have demonstrated that M124-0237 exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). These studies typically involve assessing cell viability using assays such as MTT or Alamar Blue.
Anti-inflammatory Effects
In addition to its anticancer properties, quinazoline derivatives are known for their anti-inflammatory effects:
- Inhibition of Cytokine Production : Studies have shown that M124-0237 can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
- Mechanistic Insights : The compound may inhibit NF-kB signaling pathways, which are pivotal in mediating inflammatory responses.
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for antimicrobial properties:
- Activity Against Mycobacteria : Preliminary data suggest that M124-0237 may possess activity against atypical strains of mycobacteria, which could be beneficial in treating infections resistant to conventional antibiotics .
Case Studies
Several studies have highlighted the potential therapeutic applications of quinazoline derivatives similar to M124-0237:
- Study on Antitumor Activity : A comparative study on various quinazoline derivatives showed that compounds with similar structural motifs exhibited enhanced antitumor activity against multiple cancer types .
- Inflammatory Disease Models : In animal models of rheumatoid arthritis, quinazoline derivatives demonstrated significant reductions in joint inflammation and damage, suggesting a potential role in treating autoimmune conditions .
Scientific Research Applications
The compound Methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate represents a unique structure with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Molecular Formula
- Molecular Formula : C26H30N2O3
- Molecular Weight : 450.6 g/mol
Structural Features
The compound features a quinazoline core, which is known for its biological activity, including anticancer and antimicrobial properties. The presence of cyclopentyl and furan moieties may enhance its pharmacological profile.
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit inhibitory effects on various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The furan and quinazoline components are associated with antimicrobial activities. Compounds containing these structures have been reported to possess significant antibacterial and antifungal properties. This makes them potential candidates for developing new antibiotics or antifungal agents.
Neuropharmacological Effects
Preliminary studies suggest that the compound may also influence neuropharmacological pathways. Quinazoline derivatives have been implicated in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives, including compounds structurally related to this compound. The results demonstrated that these compounds exhibited potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy.
Case Study 2: Antimicrobial Activity
In another study, researchers synthesized several furan-containing quinazoline derivatives and tested their antimicrobial activity against common pathogens. The findings indicated that the compounds showed significant inhibition against Staphylococcus aureus and Candida albicans, highlighting their potential as new antimicrobial agents.
Table 1: Summary of Biological Activities
Table 2: Structural Comparison with Similar Compounds
| Compound Name | Structure Type | Key Activities |
|---|---|---|
| Methyl 2-{cyclopentyl[(furan-2-yl)methyl]amino}... | Quinazoline derivative | Anticancer, Antimicrobial |
| N-(4-fluorophenyl)-N'-(2-thienyl)urea | Urea derivative | Anticancer |
| 2-(furan-2-yl)-N-(phenyl)acetamide | Acetamide derivative | Antimicrobial |
Comparison with Similar Compounds
Key Observations :
- The methyl ester at position 7 in the target compound could reduce solubility relative to the carboxamide in F067-0383 .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to minimize by-products?
Methodological Answer: The synthesis of quinazoline derivatives typically involves multi-step processes, including cyclization, amination, and esterification. Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) is effective for constructing N-heterocyclic cores . For optimization:
- Use high-purity starting materials to reduce side reactions.
- Employ temperature-controlled stepwise reactions (e.g., 60–80°C for cyclization, room temperature for amination).
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize by-products .
- Optimize solvent systems (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) to improve yield .
Q. Which analytical techniques are most reliable for structural characterization?
Methodological Answer: A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., cyclopentyl and furan groups) and hydrogen bonding in the dihydroquinazoline core.
- X-ray Crystallography : Resolve stereochemistry and crystal packing effects, critical for understanding solid-state reactivity.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C28H27FN3O4) and detect isotopic patterns.
- HPLC-PDA : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets) with IC50 determination. Include positive controls (e.g., staurosporine for kinases).
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM.
- Solubility Optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to identify critical substituents?
Methodological Answer:
- Analog Synthesis : Systematically modify substituents (e.g., replace 4-fluorophenyl with chloro or trifluoromethyl groups) and compare bioactivity.
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify essential hydrogen-bond acceptors (e.g., the 4-oxo group).
- Data Correlation : Plot substituent hydrophobicity (logP) against IC50 values to assess contributions of lipophilicity .
Q. What computational strategies are effective for predicting binding modes and metabolic stability?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to the quinazoline core.
- DFT Calculations : Calculate electrostatic potential surfaces to predict reactive sites (e.g., ester hydrolysis susceptibility).
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and bioavailability .
Q. How should researchers resolve contradictions between experimental and computational logP values?
Methodological Answer:
- Experimental logP : Measure via shake-flask method (octanol/water partitioning) or HPLC-derived retention times using calibrated standards .
- Computational Adjustments : Cross-validate predictions (e.g., ACD/Labs Percepta vs. XLogP3) and account for ionization states (pKa correction via MarvinSketch).
- Example : If experimental logP = 3.1 vs. predicted 2.8, re-examine substituent contributions (e.g., furan’s electron-rich nature may reduce hydrophobicity) .
Q. What methodologies assess metabolic stability in hepatic microsomes?
Methodological Answer:
- Incubation Protocol : Incubate compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH cofactor at 37°C.
- LC-MS/MS Analysis : Quantify parent compound depletion over 60 minutes. Calculate half-life (t1/2) using nonlinear regression.
- Metabolite ID : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Q. What strategies identify the compound’s mechanism of action (MoA) in complex biological systems?
Methodological Answer:
- Proteomic Profiling : Apply affinity pull-down assays with biotinylated analogs to capture binding proteins.
- CRISPR Screening : Genome-wide knockout libraries identify genes modulating compound sensitivity.
- Pathway Analysis : Use KEGG/GO enrichment on RNA-seq data from treated cells to pinpoint disrupted pathways .
Q. How does chirality at the cyclopentyl or furan-methyl group affect activity?
Methodological Answer:
- Enantiomer Synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to prepare stereoisomers.
- Stereochemical Analysis : Compare IC50 values of R vs. S configurations in enzyme assays.
- Case Study : A 10-fold potency drop in the S-enantiomer suggests steric clashes in the binding pocket .
Q. What green chemistry principles can be applied to scale up synthesis sustainably?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
